3,4-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
The compound 3,4-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS: 392301-55-2) is a 1,3,4-thiadiazole derivative with a molecular formula of C₁₉H₁₆F₃N₃O₃S₂ and a molecular weight of 455.47 g/mol . Its structure features a 3,4-dimethoxy-substituted benzamide moiety linked via an amide bond to a 1,3,4-thiadiazole ring, which is further substituted with a 3-(trifluoromethyl)benzylthio group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethoxy groups may influence solubility and receptor binding .
Properties
IUPAC Name |
3,4-dimethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S2/c1-27-14-7-6-12(9-15(14)28-2)16(26)23-17-24-25-18(30-17)29-10-11-4-3-5-13(8-11)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCBFIHLOBVEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound notable for its potential biological activities. This compound features a benzamide core with multiple functional groups, including methoxy and trifluoromethyl substituents, which contribute to its unique properties and therapeutic potential. The thiadiazole moiety is particularly significant due to its diverse pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈F₃N₃O₂S₂, with a molecular weight of approximately 455.47 g/mol. The structure includes:
- Two methoxy groups : These groups can enhance solubility and influence the compound's interaction with biological targets.
- A thiadiazole ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.
- A trifluoromethylbenzyl thioether moiety : This feature may enhance the compound's lipophilicity and binding affinity to target proteins.
Biological Activities
Research has demonstrated that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that compounds containing the thiadiazole scaffold can possess significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity against K562 cells : A related thiadiazole derivative demonstrated an IC₅₀ value of 7.4 µM against K562 chronic myelogenous leukemia cells .
- Inhibition of cancer cell proliferation : Other derivatives have shown potent growth inhibitory activity against breast cancer MCF-7 cells (IC₅₀ = 0.28 µg/mL), suggesting that modifications to the thiadiazole ring can enhance anticancer properties .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme inhibition : Molecular docking studies indicate that this compound may interact with key enzymes involved in cancer pathways, such as tyrosine kinases .
- Cell cycle arrest : Similar compounds have been shown to induce cell cycle arrest at specific phases (e.g., G2/M phase), leading to reduced cell proliferation .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2,4-Dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Similar benzamide core and thiadiazole ring | Different substitution pattern on methoxy groups |
| N-[5-(Benzylthio)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyloamino)acetamide | Features an acetamide group | Focused on anti-cancer activity against specific cell lines |
The specific combination of functional groups in this compound may enhance its biological activity compared to other similar compounds.
Case Studies
Several case studies have highlighted the potential of thiadiazole derivatives in medicinal chemistry:
- Thiadiazole Derivatives in Cancer Therapy : A study focused on synthesizing novel 1,3,4-thiadiazole derivatives evaluated their cytotoxic effects on multiple human cancer cell lines. The findings indicated that certain derivatives could inhibit key signaling pathways associated with tumor growth .
- Molecular Docking Studies : Research involving molecular docking simulations has revealed how these compounds interact at the molecular level with target proteins. For example, a study demonstrated strong binding affinities between modified thiadiazoles and dihydrofolate reductase (DHFR), indicating their potential as inhibitors .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : The thiadiazole moiety is associated with antimicrobial properties. Studies have shown that derivatives of thiadiazole can effectively inhibit bacterial growth and exhibit antifungal properties .
- Anticancer Potential : The compound's structural features suggest potential anticancer activities. Research involving similar compounds has demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Compounds containing thiadiazole rings have been reported to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of 3,4-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves several steps:
- Formation of the Thiadiazole Ring : This is usually achieved through cyclization reactions involving suitable precursors.
- Substitution Reactions : The introduction of the trifluoromethylbenzyl thio group occurs through nucleophilic substitution methods.
- Final Benzamide Formation : The final product is obtained by acylation reactions.
Characterization techniques such as NMR (nuclear magnetic resonance), FTIR (Fourier-transform infrared spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Applications in Scientific Research
The applications of this compound span various fields:
Medicinal Chemistry
The compound serves as a lead structure in drug development due to its promising biological activities. Interaction studies using molecular docking techniques help elucidate its binding affinity to specific biological targets involved in disease pathways .
Agricultural Chemistry
Given its antimicrobial properties, this compound has potential applications in developing agricultural fungicides or bactericides to protect crops from pathogens .
Material Science
The unique chemical properties may allow for applications in creating advanced materials with specific functionalities, such as sensors or catalysts .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural and Pharmacological Comparison of Selected 1,3,4-Thiadiazole Derivatives
Pharmacological and Therapeutic Potential
- Anticancer Activity : The target compound’s trifluoromethyl and thioether groups align with dual kinase inhibitors reported by Maurizio Botta et al., which target Abl/Src kinases . However, its dimethoxy groups may redirect activity toward other oncogenic pathways.
- Neurological Applications : Unlike piperidinylethylthio derivatives (e.g., 7a-7l), the target compound’s bulkier substituents may limit blood-brain barrier penetration, making it less suitable for CNS targets like acetylcholinesterase .
- COPD and Inflammation : Patent-derived compound 31 (WO 2012/006202) shares the 3,4-dimethoxy benzamide motif but incorporates a tetrahydrobenzo[d]thiazole group, suggesting divergent structure-activity relationships for respiratory applications .
Preparation Methods
Precursor Synthesis via Nitrile Intermediate
The patent CN110668972A describes a cost-effective route to 3,4-dimethoxybenzonitrile using 3,4-dimethoxyphenylacetic acid and sodium nitrite under FeCl₃ catalysis. Key parameters include:
| Parameter | Optimal Value | Yield |
|---|---|---|
| Molar ratio (Acid:NaNO₂:FeCl₃) | 1:6:2 | 89% |
| Solvent | N-Methylpyrrolidone | - |
| Temperature | 60°C | - |
| Reaction time | 24 h | - |
The benzonitrile is subsequently hydrolyzed to 3,4-dimethoxybenzoic acid (H₂SO₄, 110°C, 6 h, 92% yield) and converted to the acid chloride using SOCl₂ (reflux, 2 h, quantitative).
Direct Amidation Strategies
US3357978A discloses a two-step amidation protocol:
- Esterification : Methyl 3,4-dimethoxybenzoate formation (MeOH, H₂SO₄, 65°C, 12 h, 95%)
- Aminolysis : Reaction with 5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-amine in DMF at 80°C (18 h, 71%)
Alternative methods using coupling agents (EDC/HOBt) in THF achieve comparable yields (68–72%) but require rigorous moisture control.
Construction of 1,3,4-Thiadiazole-2-amine Core
One-Pot Thiadiazole Synthesis
The PMC8434302 methodology employs thiosemicarbazide and carboxylic acids in the presence of polyphosphate ester (PPE):
| Carboxylic Acid | Yield (%) |
|---|---|
| Benzoic acid | 64.4 |
| 3-Phenylpropionic acid | 47.8 |
| 2-Naphthaleneacetic acid | 67.2 |
Procedure :
- Heat thiosemicarbazide (1 eq), carboxylic acid (1.2 eq), and PPE (2 eq) in toluene at 110°C for 8 h
- Cool, dilute with EtOAc, wash with NaHCO₃
- Column chromatography (SiO₂, hexane/EtOAc 3:1) yields 2-amino-1,3,4-thiadiazole derivatives
Functionalization at Position 5
The thiol group is introduced via:
- Thiocyanation : Treatment with NH₄SCN in AcOH/H₂O (rt, 4 h, 58%)
- Alkylation : Reaction with 3-(trifluoromethyl)benzyl chloride (1.5 eq, K₂CO₃, DMF, 50°C, 6 h, 83%)
Synthesis of 3-(Trifluoromethyl)benzyl Chloride
The continuous flow process from CN113200815B achieves superior efficiency:
| Parameter | Value |
|---|---|
| Reactor type | Continuous flow |
| Temperature | 50°C |
| Residence time | 180 s |
| Yield | 83.5% |
| Purity (GC) | 99.0% |
Key advantages :
- Avoids dichloromethyl byproducts (<0.5%)
- Scalable to kilogram-scale production
Final Coupling and Purification
Amide Bond Formation
Coupling 3,4-dimethoxybenzoyl chloride (1.1 eq) with 5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-amine (1 eq) in anhydrous THF with Et₃N (2 eq) at 0°C→rt (12 h) provides the target compound in 71% yield after purification (SiO₂, CH₂Cl₂/MeOH 20:1).
Comparative Analysis of Coupling Methods
| Method | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Acid chloride | THF | Et₃N | 71 |
| EDC/HOBt | DMF | DMAP | 68 |
| HATU | CH₂Cl₂ | DIPEA | 72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
